6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Overview
Description
6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic organic compound . It has the molecular formula C7H4Cl2N2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a fused imidazo and pyridine ring with two chlorine atoms at positions 6 and 8, and a carbaldehyde group at position 2 .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 154-158°C . Its molecular weight is 187.03 g/mol .Scientific Research Applications
Synthesis and Fluorescent Properties
A study by Jadhav and Sekar (2017) introduces a library of fluorescent molecular rotors synthesized by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties. These compounds exhibit significant red-shifted absorptions and enhanced fluorescence in viscous environments, indicating their potential as sensors or probes in biological systems and materials science (Jadhav & Sekar, 2017).
Corrosion Inhibition
Ech-chihbi et al. (2019) explored the use of imidazopyridine derivatives, specifically focusing on their application as corrosion inhibitors for carbon steel in acidic media. Their research demonstrates the effective adsorption of these compounds onto metal surfaces, suggesting their utility in protecting industrial materials from corrosive environments (Ech-chihbi et al., 2019).
Catalysis and Polymerization
Liu et al. (2015) detailed the synthesis of mixed-ligand cobalt complexes with applications in butadiene polymerization. These complexes facilitate high cis-1,4 selectivity in polybutadiene production, highlighting the relevance of imidazopyridine derivatives in catalysis and polymer production (Liu et al., 2015).
Coordination Chemistry
Yin et al. (2021) reported the synthesis of coordination polymers using a ligand derived from chloroimidazo[1,2-a]pyridine. These polymers exhibit diverse structural dimensionalities and potential for application in materials science, particularly in the development of novel supramolecular architectures (Yin et al., 2021).
Pharmaceutical and Biological Applications
Chamakuri et al. (2016) synthesized a series of 7-azaindazole-chalcone derivatives from a precursor related to pyrazolo[3,4-b]pyridine-3-carbaldehyde, assessing their anti-inflammatory and analgesic activities. This research underscores the potential of imidazopyridine derivatives in the development of new therapeutic agents (Chamakuri et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-7(10)8-11-6(4-13)3-12(8)2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZDECHCSXPQAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722903 | |
Record name | 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881841-40-3 | |
Record name | 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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